Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
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Overview
Description
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol. It is a derivative of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzyl chloride with 2-amino-7-azaspiro[3.5]nonane-7-carboxylic acid. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the carboxylic acid, followed by the addition of benzyl chloride to form the benzyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different benzyl derivatives or other substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the structure-activity relationships of spirocyclic compounds.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds, such as benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and other benzyl derivatives. These compounds share similar structural features but may differ in their biological activities and applications.
Comparison with Similar Compounds
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Benzyl derivatives
Other spirocyclic compounds
Properties
IUPAC Name |
benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXICYIJGLRZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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